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Abstract
This document provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR)

spectrum of 2-(4-Aminophenyl)ethanol. It includes a summary of quantitative NMR data, a

comprehensive experimental protocol for sample preparation and spectral acquisition, and

visual representations of the molecular structure and experimental workflow. This information is

intended to support researchers in the identification, characterization, and quality control of 2-
(4-Aminophenyl)ethanol and related compounds in pharmaceutical and chemical research

settings.

Introduction
2-(4-Aminophenyl)ethanol, also known as 4-aminophenethyl alcohol, is a valuable building

block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine

chemicals.[1][2] Accurate structural elucidation and purity assessment are critical for its

application. 1H NMR spectroscopy is a powerful analytical technique for this purpose, providing

detailed information about the molecular structure. This application note presents a standard

protocol and data interpretation for the 1H NMR analysis of 2-(4-Aminophenyl)ethanol.
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The 1H NMR spectrum of 2-(4-Aminophenyl)ethanol was analyzed in deuterated chloroform

(CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Quantitative Data Summary
The table below summarizes the key parameters obtained from the 1H NMR spectrum of 2-(4-
Aminophenyl)ethanol.

Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Integration
(No. of
Protons)

Coupling
Constant (J,
Hz)

H-Ar (ortho to -

CH2CH2OH)
~7.00 Doublet (d) 2H ~8.5

H-Ar (ortho to -

NH2)
~6.64 Doublet (d) 2H ~8.5

-CH2-OH ~3.77 Triplet (t) 2H ~6.7

Ar-CH2- ~2.74 Triplet (t) 2H ~6.7

-NH2 Variable
Broad Singlet (br

s)
2H N/A

-OH Variable Singlet (s) 1H N/A

Note: The chemical shifts for the -NH2 and -OH protons are variable and depend on

concentration, temperature, and solvent. The coupling constants for the aromatic protons and

the ethyl chain are estimated based on typical values for similar structures and the data from

ChemicalBook.[3]

Structural Assignment
The structure of 2-(4-Aminophenyl)ethanol with proton assignments corresponding to the 1H

NMR data is shown below.

Caption: Molecular structure of 2-(4-Aminophenyl)ethanol with proton labels.
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Experimental Protocol
This protocol outlines the procedure for preparing a sample of 2-(4-Aminophenyl)ethanol and

acquiring its 1H NMR spectrum.

Materials and Equipment
2-(4-Aminophenyl)ethanol (solid)

Deuterated chloroform (CDCl3) with 0.03% v/v TMS

NMR tubes (5 mm diameter)

Pasteur pipette and bulb

Small glass vial

Vortex mixer (optional)

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation
Weighing: Accurately weigh 5-10 mg of 2-(4-Aminophenyl)ethanol into a clean, dry glass

vial.

Dissolution: Add approximately 0.6-0.7 mL of CDCl3 containing TMS to the vial.

Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

Filtering (Optional but Recommended): To remove any particulate matter, a small plug of

glass wool can be placed in the Pasteur pipette during the transfer.[4]

Capping: Securely cap the NMR tube.
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Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in

the magnet.

Locking and Shimming: Lock onto the deuterium signal of the CDCl3 and perform automated

or manual shimming to optimize the magnetic field homogeneity.

Acquisition Parameters: Set up the 1H NMR experiment with the following typical

parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): A range of approximately -2 to 12 ppm is sufficient.

Data Acquisition: Start the acquisition.

Data Processing: After acquisition, perform Fourier transformation, phase correction, and

baseline correction on the resulting Free Induction Decay (FID).

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Integration: Integrate all the signals to determine the relative number of protons for each

peak.

Experimental Workflow Diagram
The following diagram illustrates the key steps in the 1H NMR analysis of 2-(4-
Aminophenyl)ethanol.
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Caption: Workflow for 1H NMR analysis of 2-(4-Aminophenyl)ethanol.
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Conclusion
This application note provides a comprehensive guide to the 1H NMR analysis of 2-(4-
Aminophenyl)ethanol. The presented data and protocols can be readily adopted by

researchers for routine analysis, quality control, and structural verification of this important

chemical intermediate. The detailed workflow and data interpretation serve as a valuable

resource for professionals in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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